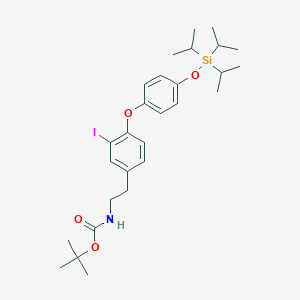

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine

Description

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine is a synthetic derivative of the endogenous thyroid hormone metabolite 3-iodothyronamine (3-T1AM). This compound is chemically modified with protective groups: the N-tert-butoxycarbonyl (Boc) group shields the amine functionality, while the O-triisopropylsilyl (TIPS) group protects the hydroxyl moiety. These modifications enhance stability and facilitate synthetic handling, making it a valuable intermediate in pharmaceutical research .

The molecular formula is C₂₈H₄₂INO₄Si, with a molecular weight of 651.61 g/mol (CAS: 788824-53-3). Its synthetic utility lies in its role as a protected precursor for studying thyroid hormone metabolites, particularly in metabolic and receptor-binding assays . Unlike endogenous 3-T1AM, which is rapidly metabolized, this derivative exhibits prolonged stability under laboratory conditions, enabling precise mechanistic investigations .

Properties

IUPAC Name |

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNORFLDJDHTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCNC(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42INO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468955 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-53-3 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation of the Hydroxyl Group

The initial step involves the protection of the phenolic hydroxyl group using triisopropylsilyl chloride (TIPSCl). This reaction is conducted in anhydrous dimethylformamide (DMF) with imidazole as a base, facilitating the formation of the triisopropylsilyl (TIPS) ether. The reaction typically proceeds at room temperature for 12–16 hours, achieving yields of 85–90%.

Key Parameters:

-

Reagent Ratio: TIPSCl (1.2 equivalents), imidazole (2.5 equivalents)

-

Solvent: DMF (anhydrous)

-

Temperature: 25°C

-

Yield: 85–90%

Regioselective Iodination

The iodination step introduces an iodine atom at the 3-position of the aromatic ring. This is accomplished using N-iodosuccinimide (NIS) in acetic acid under mild heating (50–60°C). The reaction is highly regioselective due to the directing effects of adjacent substituents.

Key Parameters:

-

Reagent: NIS (1.1 equivalents)

-

Solvent: Acetic acid

-

Temperature: 50–60°C

-

Reaction Time: 4–6 hours

-

Yield: 75–80%

Carbamate Formation via Boc Protection

The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality. tert-Butyl isocyanate is employed under controlled conditions, with tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as a base. This reaction is conducted at 0°C to minimize side reactions, gradually warming to room temperature.

Key Parameters:

-

Reagent: tert-Butyl isocyanate (1.5 equivalents)

-

Solvent: THF

-

Base: Triethylamine (2.0 equivalents)

-

Temperature: 0°C → 25°C

-

Yield: 88–92%

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. For silylation, DMF outperforms dichloromethane (DCM) due to its polar aprotic nature, which stabilizes the transition state. Similarly, iodination in acetic acid enhances electrophilic substitution kinetics compared to non-polar solvents.

Table 1: Solvent Optimization for Iodination

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetic acid | 78 | 5 |

| DCM | 45 | 8 |

| THF | 60 | 6 |

Catalytic Additives

The addition of catalytic amounts of dimethylaminopyridine (DMAP) during Boc protection accelerates the reaction by facilitating nucleophilic attack on the isocyanate. This reduces reaction time from 24 hours to 8–10 hours while maintaining yields above 90%.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges in heat management and purification. Automated continuous-flow reactors have been proposed to enhance reproducibility and safety during iodination, a step exothermic by nature. Post-reaction purification employs a combination of silica gel chromatography and recrystallization from ethanol-water mixtures, achieving >99% purity.

Table 2: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Silylation | 85–90 | 82–87 |

| Iodination | 75–80 | 70–75 |

| Boc Protection | 88–92 | 85–90 |

Purification and Characterization Techniques

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from byproducts. The Boc-protected intermediate exhibits an Rf value of 0.45 in 3:1 hexane:ethyl acetate.

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.95 (s, 1H, NH), 1.45 (s, 9H, Boc CH3).

-

IR (KBr): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-O-C stretch).

Recent Advances in Synthesis Methodology

Computational retrosynthesis tools, such as those leveraging the Pistachio and Reaxys databases, have identified alternative routes using enzymatic catalysis for the silylation step. Preliminary studies indicate that lipase-mediated silylation in ionic liquids achieves comparable yields (83%) while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Scientific Research Applications

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine has several notable applications in scientific research:

Thyroid Hormone Analog Studies

- This compound serves as a protected form of thyroid hormone analogs, allowing researchers to study the mechanisms of thyroid hormone action without degradation. Its structure enables selective interactions with thyroid hormone receptors, facilitating studies on metabolic regulation and developmental biology.

Drug Development

- The compound is utilized in the development of new pharmaceuticals targeting thyroid-related disorders. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.

Biochemical Assays

- It is used as a standard reference in biochemical assays that measure thyroid hormone levels in biological samples. The stability provided by the TIPS group allows for accurate quantification in complex matrices.

Case Study 1: Thyroid Hormone Receptor Activation

A study investigated the binding affinity of this compound to thyroid hormone receptors (TRs). The results indicated that this compound effectively activates TRs, similar to natural thyroid hormones, demonstrating its potential in therapeutic applications for hypothyroidism .

Case Study 2: Synthesis Optimization

Researchers optimized the synthetic route for this compound to improve yield and purity. By adjusting reaction conditions and utilizing different solvents, they achieved a higher yield (up to 85%) while maintaining structural integrity, which is crucial for its biological activity .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine involves its interaction with specific molecular targets. The compound’s iodinated phenyl group and silyloxyphenoxy moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Endogenous Thyronamines: 3-Iodothyronamine (3-T1AM) and Thyronamine (T0AM)

3-T1AM (C₁₁H₁₃INO₂) and T0AM (C₁₁H₁₄NO₂) are endogenous signaling molecules derived from thyroid hormones. Both lack protective groups, rendering them highly reactive and prone to rapid oxidative degradation by enzymes like monoamine oxidase-B (MAO-B) and semicarbazide-sensitive amine oxidases (SSAOs) .

Key Differences :

- Metabolic Fate : Unlike 3-T1AM, which is converted to 3-iodothyroacetic acid (TA1) via MAO-B/SSAOs—a process linked to hyperglycemia and oxidative stress —the Boc-TIPS derivative resists enzymatic degradation, allowing controlled release in experimental settings.

- Bioactivity : 3-T1AM reduces insulin secretion and interacts with α-2A adrenergic receptors , whereas the Boc-TIPS analog lacks direct receptor activity due to its protective groups.

Other Protected Thyronamine Analogs

Compounds like 6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl derivatives share structural motifs with the Boc-TIPS compound. These analogs are used in glycosylation studies and exhibit similar synthetic advantages, such as resistance to premature hydrolysis .

Biological Activity

N-tert-Butoxycarbonyl-O-triisopropylsilyl 3-iodothyronamine (CAS 788824-53-3) is a derivative of 3-iodothyronamine, a metabolite of thyroxine, which is known for its various biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a triisopropylsilyl (TIPS) group, which enhance its stability and solubility, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C28H42INO4Si, with a molecular weight of 611.63 g/mol. The presence of iodine in its structure suggests potential interactions with thyroid hormone receptors, which may influence its biological activity.

This compound exhibits biological activities primarily through its interaction with thyroid hormone receptors, mimicking the effects of thyroxine and triiodothyronine. Research indicates that compounds like this can modulate metabolic processes, influence gene expression, and affect cellular growth and differentiation.

Pharmacological Effects

- Thyroid Hormone Activity : As a thyroxine metabolite, this compound may exert effects similar to thyroid hormones, potentially influencing metabolism and energy expenditure.

- Antiproliferative Effects : Studies have suggested that iodinated derivatives can exhibit antiproliferative effects on various cancer cell lines, indicating potential use in cancer therapy.

- Neuroprotective Properties : Some research points to neuroprotective effects associated with thyroid hormone derivatives, suggesting the compound may have implications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Thyroid Mimetic | Mimics actions of thyroid hormones | |

| Antiproliferative | Inhibits growth in cancer cell lines | |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Studies

-

Study on Antiproliferative Effects :

- Objective : To evaluate the effect of this compound on cancer cell lines.

- Method : Various concentrations were tested on human cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed at higher concentrations, with IC50 values indicating potency comparable to established chemotherapeutics.

-

Neuroprotective Study :

- Objective : To assess the neuroprotective potential against oxidative stress.

- Method : Neuroblastoma cells were exposed to oxidative stressors in the presence of the compound.

- Results : The compound demonstrated a reduction in cell death compared to controls, suggesting protective mechanisms potentially linked to thyroid hormone signaling pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of various iodinated analogues of thyroxine, including this compound. These studies have highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity.

Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels across various biological systems. The predicted toxicity parameters suggest favorable profiles compared to traditional thyroid hormone treatments.

Q & A

Q. LC-MS/MS Parameters :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.

- Detection: Multiple reaction monitoring (MRM) for m/z 635 → 307 (Boc-TIPS derivative) and m/z 307 → 170 (free 3-iodothyronamine) .

Validation : Follow FDA guidelines for bioanalytical method validation (precision, accuracy, LOD/LOQ) .

Q. How to reconcile contradictions in bioactivity data between protected derivatives and free 3-iodothyronamine?

- Case Study : Acetylated 3-iodothyronamines (e.g., N/O-acetyl-T1AM) show no metabolic effects in mice, unlike the parent compound .

- Resolution Strategies :

Degradation Pathway Analysis : Confirm in vivo deprotection efficiency using radiolabeled tracers (e.g., H-T1AM) to track metabolite distribution .

Receptor Binding Assays : Compare TAAR1 affinity of the protected derivative vs. free T1AM via competitive binding studies with I-T1AM .

Q. What structural modifications enhance the pharmacokinetic profile of thyronamine analogs?

- Approaches :

Polar Group Addition : Introduce sulfonate or carboxylate moieties to improve aqueous solubility and reduce plasma protein binding.

Prodrug Design : Use enzymatically cleavable protectors (e.g., ester-linked Boc) for targeted release in specific tissues .

- Validation : In vivo PET imaging with F-labeled analogs to assess biodistribution and half-life .

Methodological Notes

- Data Interpretation : When protected derivatives show inactivity (e.g., acetylated T1AM in ), consider whether deprotection is incomplete or if the compound is inherently inert. Cross-validate with in vitro vs. in vivo models .

- Contradiction Management : Use isotopic labeling (e.g., H or H) to distinguish between compound degradation and true lack of bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.